4,4'-氧二苯二甲酸酐

描述

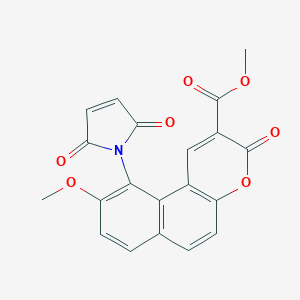

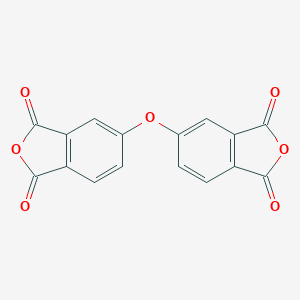

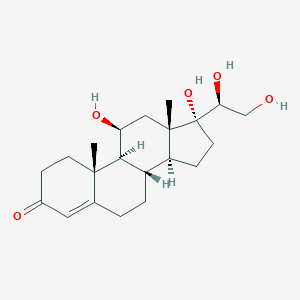

4,4’-Oxydiphthalic anhydride (ODPA) is a solid compound with the molecular formula C16H6O7 . It was first introduced in the mid-1980s and offers a greater degree of flexibility than other commercial dianhydrides . It is used to produce polyurethane foam, which has excellent thermal properties and can be used as insulation . It is also used in the production of polyesters .

Synthesis Analysis

The preparation of 4,4’-Oxydiphthalic anhydride involves heating chlorophthalic anhydride with tetraphenyl phosphonium bromide and 2,5-dichlorobenzoic acid to approximately 220℃. Potassium carbonate is then added over 45 minutes .Molecular Structure Analysis

The molecular weight of 4,4’-Oxydiphthalic anhydride is 310.21 g/mol . The IUPAC name for this compound is 5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione . The InChI and SMILES strings provide more detailed information about its molecular structure .Chemical Reactions Analysis

ODPA has been found to have high reactivity with inorganic acids such as hydrogen chloride and sulfuric acid, leading to the formation of hydrochloric acid and sulfonic acids respectively .Physical And Chemical Properties Analysis

ODPA is a solid that melts in the range of 225-229 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 577.7±35.0 °C at 760 mmHg, and a flash point of 260.7±26.0 °C .科学研究应用

Synthesis of Aromatic Polyimides

ODPA is commonly used in the synthesis of aromatic polyimides . These polyimides offer excellent solvent resistance, chemical and thermal stability, low moisture absorption, and excellent electrical properties . They are very low in color, UV stable, and may have good processability .

Preparation of Soluble Polyimides

ODPA is used to synthesize new soluble polyimides . The sizes and numbers of alkyl substituents affect the thermal properties, dielectric constants, and solubilities of the polyimides . These polyimides exhibit excellent thermal stability with a decomposition temperature (T d) greater than 500 °C .

Use in Supercapacitors

The polyimide films from ODPA exhibit high thermal resistance and high specific capacitance (121 F/g) . They work well as separators in supercapacitors .

Production of Colorless Polyimides

ODPA is used in the synthesis of colorless polyimides . These polyimides show good optical transparency, such as cut-off wavelength in the region of 296-358 nm and above 92-99% at 550 nm . They also show low refractive indices in the range of 1.567-1.637 at wavelength of 637 nm and low birefringence .

5. Use in High-End Personal Electronic Devices ODPA has been used in polyimides and much less so in epoxies . It imparts special performance properties in free films and in FCCL production for high-end personal electronic devices .

Preparation of Polyimide Material

4,4’-oxydiphthalic anhydride can be used for the preparation of a polyimide material .

作用机制

Target of Action

The primary target of 4,4’-Oxydiphthalic anhydride is the synthesis of polyimides . Polyimides are a type of polymer that exhibits excellent thermal stability, making them ideal for use in a variety of high-performance applications .

Mode of Action

4,4’-Oxydiphthalic anhydride interacts with its targets through a chemical reaction that leads to the formation of polyimides . This process involves the reaction of the anhydride groups in the compound with appropriate diamines to form polyimides .

Biochemical Pathways

The biochemical pathway involved in the action of 4,4’-Oxydiphthalic anhydride is the polymerization process that leads to the formation of polyimides . The resulting polyimides can then be used in various applications, including as separators in supercapacitors .

Pharmacokinetics

It’s important to note that the compound exhibits good solubility in organic solvents .

Result of Action

The result of the action of 4,4’-Oxydiphthalic anhydride is the formation of polyimides with high thermal resistance and specific capacitance . These polyimides can be used in a variety of applications, including as separators in supercapacitors .

Action Environment

The action of 4,4’-Oxydiphthalic anhydride can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the efficiency of polyimide synthesis . Furthermore, the stability of the resulting polyimides can be influenced by environmental conditions such as temperature and humidity .

安全和危害

未来方向

ODPA has been largely used in polyimides and much less so in epoxies . It is also used in the synthesis of xanthene dyes derivatives . As a thermally stable organic compound, it undergoes little or no chemical reaction with water vapor , making it a promising material for various applications in the future.

Relevant Papers The papers retrieved provide further information on the synthesis, properties, and applications of ODPA . They could be analyzed for more detailed information.

属性

IUPAC Name |

5-[(1,3-dioxo-2-benzofuran-5-yl)oxy]-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O7/c17-13-9-3-1-7(5-11(9)15(19)22-13)21-8-2-4-10-12(6-8)16(20)23-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGYZOYWNCKGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044859 | |

| Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823-59-2 | |

| Record name | 4,4′-Oxydiphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Oxydiphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, 5,5'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Oxybis(2-benzofuran-1,3-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydiphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-Oxydiphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-OXYDIPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G58E17X7VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the dianhydride structure influence the properties of semi-aromatic polyimides containing a biobased fatty diamine?

A2: Research indicates that the dianhydride's structure significantly affects the thermal, mechanical, and optical properties of the resulting polyimide. For instance, using a rigid dianhydride like 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) with a fatty dimer diamine resulted in a semi-crystalline morphology with restricted segmental relaxation. In contrast, flexible and bulky dianhydrides like 4,4'-(4,4'isopropylidenediphenoxy) bis-(phthalic anhydride) (BPADA) and ODPA yielded fully amorphous polyimides. Furthermore, the electronic properties of the dianhydride impacted the formation of intermolecular charge transfer complexes, influencing the polyimide's properties [].

Q2: How does the addition of a catalyst during low-temperature curing affect the properties of ODPA-based polyimide films?

A3: While catalysts like 1,4-diazabicyclo [2.2.2]octane (DABCO) allow for low-temperature curing of ODPA-based polyimide films, they can also affect the film properties. Specifically, using a catalyst reduced the mean intermolecular distance, leading to improved optical properties but a decrease in thermal properties. This highlights the trade-off between processing conditions and material properties when using catalysts [].

Q3: Can ODPA be used to create thermoplastic polyimides?

A4: Yes, ODPA plays a crucial role in synthesizing thermoplastic polyimides. For instance, combining ODPA with 3,4,3',4'-biphenyltetracarboxylic dianhydride and 3,4'-oxydianiline yields thermoplastic copolyimides soluble in common amide solvents, allowing for solution processing and a wider range of applications [].

Q4: How does the incorporation of silane groups affect the properties of ODPA-based poly(urethane-imide)s?

A5: Incorporating silane groups, for example, by using silane coupling agent KH-550 during synthesis, significantly improves the water resistance of ODPA-based poly(urethane-imide)s []. This modification enhances the material's suitability for applications requiring exposure to humid environments.

Q5: What is the molecular formula and weight of 4,4'-Oxydiphthalic anhydride (ODPA)?

A5: The molecular formula of ODPA is C16H8O7. It has a molecular weight of 312.23 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize ODPA and its derivatives?

A7: Researchers often utilize Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize ODPA-derived polymers. FTIR helps identify characteristic functional groups, such as the imide group formation through its distinct absorption bands [, , , , , ]. NMR, particularly 1H NMR and 13C NMR, provides detailed information about the polymer's structure, including the degree of imidization and the presence of different structural units [, , ].

Q7: What are some of the applications of ODPA-based polyimides?

A7: ODPA-based polyimides find use in diverse applications, including:

- Flexible display substrates: Their high heat resistance, low coefficient of thermal expansion (CTE), and excellent mechanical properties make them suitable for flexible display substrates in OLED devices [].

- Adhesives: ODPA-based polyimides, especially those with tailored thermoplastic properties, are used as adhesives in electronic packaging and other high-performance applications [, , ].

- Gas separation membranes: The ability to fine-tune the gas transport properties of ODPA-based polyimides makes them promising candidates for gas separation membranes [].

- Coatings: ODPA-based polyimides can be formulated into coatings with excellent thermal stability, chemical resistance, and mechanical properties, suitable for applications requiring high-performance materials [].

- Insulation materials: The high thermal stability and good dielectric properties of ODPA-based polyimides make them suitable for use as insulation materials in various electrical and electronic applications [].

Q8: Can ODPA-based polyimides be used in applications requiring high adhesion to copper?

A9: Yes, research indicates that by incorporating specific diamines with benzimidazole or siloxane structures and adjusting the ratio of ODPA to a more rigid dianhydride like 1,2,4,5-Benzenetetracarboxylic (PMDA), the adhesion between the resulting polyimide and copper can be significantly enhanced []. This makes them suitable for applications such as redistribution layers (RDL) in fan-out wafer-level packaging (FOWLP).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1,1'-Biphenyl]-4-YL-4-piperidinol](/img/structure/B157631.png)